3-Ethyl-4-(4-fluorophenyl)pyrrolidine
Description
The Pyrrolidine (B122466) Heterocycle: A Foundation in Modern Organic Synthesis
The pyrrolidine ring, also known as tetrahydropyrrole, is a cornerstone of organic synthesis due to its prevalence in nature and its utility as a versatile building block. mdpi.comresearchgate.net This scaffold is present in essential biomolecules like the amino acid proline and is a key structural feature in numerous alkaloids, including nicotine (B1678760) and hygrine. mdpi.com Its importance is further underscored by its integration into a wide range of pharmaceuticals. mdpi.com In fact, the pyrrolidine nucleus is one of the most common five-membered non-aromatic nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov
The utility of the pyrrolidine scaffold stems from several key properties. The nitrogen atom imparts basicity and nucleophilicity, providing a convenient handle for chemical modification. nih.gov Furthermore, the non-planar, puckered nature of the saturated ring allows for the precise spatial arrangement of substituents, a critical factor in designing molecules that can interact selectively with biological targets like enzymes and receptors. researchgate.net Chemists leverage these features to construct complex molecular architectures, making the pyrrolidine ring an indispensable tool in the synthesis of new chemical entities. sci-hub.se
| Drug Name | Therapeutic Class | Pyrrolidine Structural Feature |
|---|---|---|
| Acalabrutinib | Anticancer | 2-(Aryl)-pyrrolidine-1-carboxamide |
| Larotrectinib | Anticancer | 2-(Aryl)-substituted pyrrolidine |
| Anisomycin | Antibiotic | Monohydroxypyrrolidine |
| Avanafil | Erectile Dysfunction | Derived from (S)-prolinol |
| Dactinomycin | Anticancer | N-carboxypyrrolidine |
Stereochemical Complexity and Synthetic Challenges in Highly Substituted Pyrrolidine Systems
The synthesis of highly substituted pyrrolidines, particularly those with multiple stereocenters like 3,4-disubstituted analogues, presents significant synthetic challenges. mdpi.com The control of stereochemistry—the precise three-dimensional arrangement of atoms—is paramount, as different stereoisomers of a molecule can exhibit vastly different biological activities. researchgate.net The creation of a 3,4-disubstituted pyrrolidine involves the potential formation of up to four stereoisomers (two pairs of enantiomers), and selectively synthesizing just one of these isomers requires sophisticated and carefully designed synthetic strategies.
A primary challenge lies in controlling both the relative (diastereo-) and absolute (enantio-) stereochemistry of the newly formed chiral centers. Numerous methods have been developed to address this, with the 1,3-dipolar cycloaddition of azomethine ylides with alkenes being a particularly powerful approach. acs.org This reaction can generate a densely substituted pyrrolidine ring with up to four stereogenic centers in a single step. acs.org Other strategies include multicomponent reactions that construct multiple bonds and stereocenters in one pot, palladium-catalyzed hydroarylation of pyrrolines, and the stereoselective alkylation of chiral pyrrolidin-2-one templates. researchgate.netnih.govnih.gov Despite these advances, achieving high yields and stereoselectivity often requires meticulous optimization of catalysts, reagents, and reaction conditions. sci-hub.se
| Methodology | Description | Key Advantages | Reference |
|---|---|---|---|
| [3+2] Cycloaddition | Reaction of an azomethine ylide with a dipolarophile (e.g., an alkene) to form the five-membered ring. | High stereocontrol, potential to form multiple stereocenters in one step. | acs.org |
| Multicomponent Reactions (MCRs) | One-pot reactions combining three or more starting materials to form the product, which incorporates portions of all reactants. | High efficiency, rapid construction of molecular complexity. | nih.gov |
| Palladium-Catalyzed Hydroarylation | Addition of an aryl group and a hydrogen atom across a pyrroline (B1223166) double bond. | Direct C-H functionalization to introduce aryl groups. | nih.gov |
| Alkylation of Chiral Lactams | Use of a chiral pyrrolidin-2-one auxiliary to direct the stereoselective addition of substituents. | Good diastereoselectivity, established methodology. | researchgate.net |
Research Imperatives for the Comprehensive Understanding of 3-Ethyl-4-(4-fluorophenyl)pyrrolidine and Similar Scaffolds
A comprehensive understanding of specific scaffolds like this compound is driven by the need to systematically explore chemical space for new therapeutic agents. The 3-arylpyrrolidine motif is a privileged structure in medicinal chemistry, known to act as a ligand for dopamine (B1211576) and serotonin (B10506) receptors, making it a valuable template for drugs targeting the central nervous system. sci-hub.se The specific substitution pattern—an ethyl group at the 3-position and a 4-fluorophenyl group at the 4-position—introduces distinct stereochemical and electronic properties that warrant investigation.
Scope and Scholarly Contributions of Research on Functionalized Pyrrolidines
Research on functionalized pyrrolidines has made immense scholarly contributions across organic synthesis, medicinal chemistry, and chemical biology. The quest for stereoselective methods to synthesize these scaffolds has led to the development of novel catalysts, reagents, and reaction pathways that have broad applicability in chemistry. mdpi.com For example, the development of organocatalysis, where small organic molecules like proline and its derivatives are used to catalyze asymmetric reactions, is a direct offshoot of pyrrolidine chemistry. nih.govacs.org
The primary contribution of this research area is the generation of new drug candidates for a wide spectrum of diseases. researchgate.net Pyrrolidine derivatives have been investigated for their potential as anticancer, antimicrobial, antidiabetic, antiviral, and anti-inflammatory agents. sci-hub.se The ability to functionalize the pyrrolidine ring at various positions allows chemists to fine-tune the properties of a lead compound to optimize its efficacy, selectivity, and pharmacokinetic profile. nih.gov The vast body of literature on functionalized pyrrolidines provides a rich knowledge base that guides medicinal chemists in the rational design of new therapeutics, demonstrating the enduring impact of this versatile heterocyclic system. researchgate.netsci-hub.se
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H16FN |
|---|---|
Molecular Weight |
193.26 g/mol |
IUPAC Name |
3-ethyl-4-(4-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C12H16FN/c1-2-9-7-14-8-12(9)10-3-5-11(13)6-4-10/h3-6,9,12,14H,2,7-8H2,1H3 |
InChI Key |
VMQIOIISANQSBR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CNCC1C2=CC=C(C=C2)F |
Origin of Product |
United States |
Strategic Methodologies for the Chemical Synthesis of 3 Ethyl 4 4 Fluorophenyl Pyrrolidine and Diverse Substituted Pyrrolidine Architectures
Primary Approaches to Pyrrolidine (B122466) Ring Construction
The construction of the pyrrolidine ring can be achieved through various synthetic strategies. These methods can be broadly categorized into cycloaddition reactions and intramolecular cyclization methodologies, each offering unique advantages in terms of efficiency, stereocontrol, and substrate scope.
Cycloaddition Reactions in Pyrrolidine Formation
Cycloaddition reactions are powerful tools for the direct and often stereocontrolled formation of cyclic systems, including the pyrrolidine ring. researchgate.net These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a cyclic adduct.
Among the most powerful and widely employed methods for pyrrolidine synthesis is the [3+2]-dipolar cycloaddition reaction involving azomethine ylides. acs.orgnih.gov Azomethine ylides are three-atom components that react with a 2π-electron component, typically an alkene, in a regio- and stereoselective manner to construct the five-membered pyrrolidine ring. nih.gov This approach can generate up to four new contiguous stereogenic centers in a single, atom-economical step. acs.org
The generation of azomethine ylides can be achieved through various methods, including the thermal or photochemical ring-opening of aziridines, the desilylation or decarboxylation of α-amino acid derivatives, and the condensation of α-amino acids with aldehydes or ketones. mdpi.com For instance, the reaction of an imine derived from an α-amino ester with a Lewis acid can generate an N-metallo azomethine ylide, which then undergoes cycloaddition with an alkene. nih.gov
A notable example is the iridium-catalyzed reductive generation of azomethine ylides from amides and lactams. acs.org This method allows for the synthesis of highly functionalized pyrrolidines under mild conditions and has been shown to be highly regio- and diastereoselective. acs.org The choice of dipolarophile significantly influences the regioselectivity of the cycloaddition. acs.org
The versatility of this method is highlighted by its application in the synthesis of a wide range of complex pyrrolidine architectures, including spiro-pyrrolidines and polycyclic amine products. acs.orgnih.gov The diastereoselectivity of the cycloaddition can often be controlled by the stereochemistry of the starting materials or by the use of chiral catalysts. acs.orgrsc.org
| Reactants | Catalyst/Conditions | Product | Key Features |
| Azomethine Ylide + Alkene | Thermal or Photochemical | Substituted Pyrrolidine | High stereocontrol, atom economy |
| Amide/Lactam + Alkene | Iridium Catalyst (e.g., Vaska's complex) | Functionalized Pyrrolidine | Mild conditions, broad scope |
| Isatin + Sarcosine + Alkene | Refluxing Ethanol | Spiro[indoline-3,2′-pyrrolidine] | In situ generation of ylide |
| Chiral N-tert-Butanesulfinylazadiene + Azomethine Ylide | Ag2CO3 | Densely Substituted Pyrrolidine | High diastereoselectivity |
Beyond the classic [3+2] cycloaddition of azomethine ylides, new variants continue to emerge, expanding the synthetic chemist's toolkit for pyrrolidine construction. Transition metal-catalyzed [2+2+2] cycloadditions of nitrogen-linked 1,6-diynes with unsaturated partners like alkynes or alkenes provide a direct route to fused pyrrolidine systems. rsc.org This method is highly efficient in constructing complex polycyclic frameworks with excellent atom economy. rsc.orgresearchgate.net
Photoredox catalysis has also enabled novel cycloaddition strategies. For example, a formal cycloaddition of cyclopropyl ketones with hydrazones, facilitated by photoredox catalysis, leads to a range of structurally diverse pyrrolidines. researchgate.net
Intramolecular Annulation and Ring-Closing Methodologies
Intramolecular cyclization reactions represent another major pathway to the pyrrolidine core. These methods involve the formation of a bond between two atoms within the same molecule to close the five-membered ring.
Radical cyclizations offer a powerful means to construct pyrrolidine rings, particularly for the formation of 5-exo-trig cyclization products. diva-portal.org These reactions often proceed through the generation of a nitrogen-centered or carbon-centered radical, which then attacks a tethered unsaturated moiety. nih.gov For instance, the intramolecular chloroamination of allenes bearing a sulfonylamido group can be initiated by a nitrogen-centered radical to form 2-(1-chlorovinyl)pyrrolidines. nih.gov The diastereoselectivity of radical cyclizations can be influenced by protecting groups on the nitrogen atom. diva-portal.org
Ionic cyclizations, on the other hand, typically involve the nucleophilic attack of a nitrogen atom onto an electrophilic carbon center. A classic example is the Hofmann-Löffler-Freytag reaction, where a chloramine is cyclized to a pyrrolidine. diva-portal.org The 5-exo-tet and 5-exo-trig cyclization pathways are common in ionic approaches. diva-portal.org
| Reaction Type | Precursor | Key Features |
| Radical Cyclization | Selenium-containing precursors from aziridines | Forms 2,4- and 3,4-disubstituted pyrrolidines |
| Ionic Cyclization | Amino alcohols, amino ketones | Acid or base-catalyzed ring closure |
| Aza-Michael Cyclization | Cbz-protected bis-homoallylic amines | Enantioselective formation of substituted pyrrolidines |
Transition metal catalysis plays a crucial role in modern intramolecular cyclization methods for pyrrolidine synthesis. nih.gov Palladium-catalyzed cyclizations, for instance, have been employed in the synthesis of pyrrolidone derivatives, which can be further elaborated into pyrrolidines. researchgate.net Copper-catalyzed intramolecular C-H amination of N-fluoride amides provides an efficient route to both pyrrolidines and piperidines. nih.govacs.org Mechanistic studies suggest the involvement of a copper(II)-fluoride intermediate in this process. acs.org
Furthermore, metal-catalyzed olefin metathesis is a powerful strategy for the ring-closing of diene-containing precursors to form unsaturated pyrrolidine derivatives. researchgate.net
Reductive Transformations for Pyrrolidine Synthesis
Reductive methods provide a direct pathway to the saturated pyrrolidine core from unsaturated precursors such as pyrroles, pyrrolinones, and pyrrolines. These transformations are fundamental in heterocyclic chemistry, offering routes that vary in stereoselectivity, functional group tolerance, and reaction conditions.
Dearomatization of Pyrroles via Reduction
The dearomatization of the aromatic pyrrole ring is a direct yet challenging approach to obtaining pyrrolidines and their partially saturated counterparts, pyrrolines. The success and stereochemical outcome of these reductions are highly dependent on the chosen methodology and the substitution pattern of the pyrrole substrate.
Dissolving metal reductions are a classical method for the dearomatization of aromatic systems. The Birch reduction, which typically employs an alkali metal (like lithium or sodium) in liquid ammonia with a proton source, is effective for reducing electron-deficient pyrroles. nih.govresearchgate.net The high electron density of the pyrrole ring generally inhibits the initial electron addition required for the Birch reaction to proceed. beilstein-journals.org Consequently, this method is most successful when the pyrrole ring is substituted with at least one, and preferably two, electron-withdrawing groups that lower the energy of the radical anion intermediate. nih.govbeilstein-journals.org This methodology can be used to generate highly functionalized pyrrolines, which are valuable synthetic intermediates. nih.gov
For electron-rich pyrroles, which are resistant to Birch conditions, the Knorr-Rabe reduction offers a viable alternative. beilstein-journals.org First reported in 1901, this method utilizes zinc powder in an acidic medium (e.g., hydrochloric acid) to achieve partial reduction to 3-pyrrolines (2,5-dihydropyrroles). beilstein-journals.orgresearchgate.net The proposed mechanism involves the initial protonation of the pyrrole ring to form an iminium ion, which is subsequently reduced by the metal. beilstein-journals.org This technique has been effectively applied to the reduction of bicyclic α-ketopyrroles to yield hexahydroindolizidines and has shown complementary diastereoselectivity to catalytic hydrogenation. beilstein-journals.orgresearchgate.net For example, the Knorr-Rabe reduction of 5-alkyl substituted precursors often yields the trans isomer as the major product, whereas catalytic hydrogenation typically favors the cis product. beilstein-journals.org
| Reduction Method | Substrate Type | Typical Reagents | Product | Key Features |
| Birch Reduction | Electron-deficient pyrroles | Li or Na, liq. NH₃, alcohol | Pyrrolines | Requires electron-withdrawing groups; can be used in reductive alkylations. nih.govresearchgate.net |
| Knorr-Rabe Reduction | Electron-rich pyrroles | Zn, HCl (aq) | 3-Pyrrolines | Effective for substrates resistant to Birch reduction; proceeds via an iminium ion intermediate. beilstein-journals.orgresearchgate.net |
Catalytic hydrogenation is a powerful and widely used method for the complete reduction of the pyrrole ring to a pyrrolidine. acs.org This process typically involves treating the pyrrole substrate with hydrogen gas under pressure in the presence of a heterogeneous metal catalyst. acs.orgresearchgate.net Common catalysts include noble metals such as rhodium, platinum, and palladium supported on materials like alumina (Al₂O₃) or carbon (C). acs.orgresearchgate.netillinois.edu
A significant advantage of catalytic hydrogenation is its potential for high diastereoselectivity, particularly with substituted pyrroles. acs.orgacs.org Hydrogen is generally delivered from one face of the aromatic system, and in 2,5-disubstituted pyrroles, this leads to the formation of cis-2,5-dialkylpyrrolidines. acs.org Furthermore, existing stereocenters on substituents can direct the hydrogenation, enabling the synthesis of complex pyrrolidines with multiple stereocenters in a single step. acs.orgnih.gov Research has shown that the hydrogenation of highly substituted pyrroles, such as those with an α-ketoester substituent, can proceed with excellent diastereoselectivity using a rhodium-on-alumina catalyst, affording functionalized pyrrolidines with up to four new stereocenters. acs.orgacs.org The reaction is often a two-step sequence where the initial reduction of an exocyclic double bond (e.g., C=O) creates a stereocenter that directs the subsequent hydrogenation of the pyrrole ring. acs.orgnih.gov
| Catalyst | Substrate Example | Pressure (H₂) | Diastereomeric Ratio (dr) | Yield |
| 5% Rh/Al₂O₃ | Pyrrole with α-ketoester at C2 | 10 atm | Single diastereomer | 95% acs.org |
| 5% Rh/Al₂O₃ | Pyrrole with acetyl group at C2 | 10 atm | Single diastereomer | 91% acs.org |
| 5% Rh/Al₂O₃ | Pyrrole with imino group at C2 | 10 atm | Single diastereomer | 93% acs.org |
| 5% Rh/C | Chiral (2-pyrrolyl)acetamide | Not specified | 98:2 | Not specified illinois.edu |
Reduction of Pyrrolinone/Pyrroline (B1223166) Precursors
Pyrrolines (dihydropyrroles) and pyrrolinones (or pyrrolidones) are common intermediates in pyrrolidine synthesis. Their reduction provides a reliable method to access the fully saturated pyrrolidine core.
The catalytic hydrogenation of the endocyclic double bond in pyrrolines is a straightforward transformation. For instance, a 2-pyrroline derivative can be effectively hydrogenated to the corresponding pyrrolidine using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. mdpi.com This step is often the final stage in a multi-step sequence, securing the saturated ring after its initial construction in a partially unsaturated form. Similarly, N-Boc-pyrroles can be reduced using a chiral ruthenium catalyst, with the reaction proceeding through a dihydropyrrole intermediate which is then further reduced to the pyrrolidine. illinois.edu
Pyrrolidinones (γ-lactams) can also be reduced to pyrrolidines. This transformation requires more potent reducing agents capable of reducing the amide functionality, such as lithium aluminum hydride (LiAlH₄) or borane (BH₃·THF). mdpi.com This method is particularly useful in synthetic routes that build the pyrrolidinone core first, followed by reduction to the corresponding cyclic amine.
Ring Contraction Reactions from Larger Nitrogen Heterocycles (e.g., Pyridines)
An innovative approach to pyrrolidine synthesis involves the skeletal rearrangement of larger, more abundant heterocyclic systems. Ring contraction of pyridines, which are inexpensive and readily available, is a promising strategy for creating the valuable pyrrolidine skeleton. semanticscholar.orgosaka-u.ac.jp
A recently developed method involves a photo-promoted ring contraction of pyridines using a silylborane reagent. osaka-u.ac.jpwilddata.cnresearchgate.net Irradiation of a pyridine solution with silylborane at 365 nm induces a reaction cascade that results in a pyrrolidine derivative bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton. semanticscholar.orgnih.gov The reaction demonstrates a broad substrate scope and high functional group compatibility. The resulting bicyclic products are versatile synthons that can be further transformed into a variety of functionalized pyrrolidines through subsequent reactions like hydrogenation or reductive ring-opening of the cyclopropane moiety. osaka-u.ac.jpnih.gov The proposed mechanism proceeds through a 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide intermediate. wilddata.cn This photochemical strategy represents a significant advancement in skeletal editing for the rapid construction of complex pyrrolidine architectures from simple starting materials. osaka-u.ac.jp
Advanced Stereoselective Synthesis of 3-Ethyl-4-(4-fluorophenyl)pyrrolidine and Chiral Pyrrolidine Derivatives
The synthesis of enantiomerically pure, substituted pyrrolidines is of paramount importance for the development of chiral drugs and catalysts. While no specific synthesis for this compound is prominently documented in the reviewed literature, a highly relevant and stereocontrolled synthesis of a close structural analogue, a trans-3-amino-4-aryl-pyrrolidine, provides a robust template for accessing such molecules. nih.gov
The key strategy for establishing the desired 3,4-disubstituted pattern with high stereocontrol is the [3+2] cycloaddition of an azomethine ylide with an activated alkene. nih.gov This powerful reaction constructs the five-membered ring and can set multiple stereocenters simultaneously. A representative synthesis for a related trans-4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-amine is outlined below, which can be adapted for the synthesis of the target compound. nih.gov
Nitrostyrene Formation: The synthesis begins with the condensation of the appropriate aryl aldehyde (e.g., 4-fluorobenzaldehyde) with a nitroalkane (e.g., nitropropane to install the ethyl group precursor) to form a substituted nitrostyrene. This reaction is typically base-catalyzed.
Stereoselective [3+2] Cycloaddition: The crucial step involves the reaction of the nitrostyrene with an azomethine ylide. The ylide can be generated in situ from N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine. This cycloaddition proceeds with high stereoselectivity to give the trans-3-nitro-4-aryl-pyrrolidine intermediate. The stereochemistry is controlled by the approach of the dipole to the dipolarophile during the cycloaddition. nih.gov
Functional Group Manipulation: The nitro group in the cycloadduct is a versatile handle for further elaboration. It can be reduced to an amine using reagents like iron powder in an acidic medium or catalytic hydrogenation. nih.gov This amine can then be further functionalized. To achieve the target 3-ethyl group, the nitro group from the initial cycloaddition would be subjected to a transformation such as the Nef reaction to yield a ketone, followed by a Wittig reaction and hydrogenation, or by using nitropropane in the initial step.
Deprotection: Finally, any protecting groups, such as the N-benzyl group commonly used in this sequence, are removed. Transfer hydrogenation using ammonium formate and Pd/C is an effective method for N-debenzylation, yielding the final pyrrolidine. nih.gov
This synthetic blueprint, centered around a diastereoselective 1,3-dipolar cycloaddition, highlights a state-of-the-art approach to constructing highly substituted chiral pyrrolidines like this compound. The modularity of this route allows for variation in both the aryl substituent and the group at the 3-position by simply changing the starting aldehyde and nitroalkane.
Asymmetric Organocatalysis in Pyrrolidine Synthesis
In the last two decades, asymmetric organocatalysis has become an exceptionally powerful strategy for the synthesis of chiral molecules, including complex pyrrolidine structures. nih.govmdpi.comnih.gov This approach avoids the use of metal catalysts, offering a greener and often more economical alternative. The development of novel organocatalysts, particularly those based on the pyrrolidine scaffold itself, has been a key driver of this success. mdpi.com Organocatalytic methods, such as [3+2] cycloadditions, are prominent in constructing the pyrrolidine ring in a single, efficient step. researchgate.net
The natural amino acid L-proline is a foundational catalyst in asymmetric organocatalysis. nih.govunibo.it Its ability to catalyze intermolecular aldol reactions with significant enantioselectivities was a landmark discovery. nih.govunibo.it However, proline itself has limitations, including poor solubility in many organic solvents and the need for high catalyst loadings. unibo.it To overcome these issues, a vast number of proline analogues have been developed. unibo.it A major breakthrough was the introduction of diarylprolinol silyl ethers, which proved highly effective for the asymmetric functionalization of aldehydes. nih.govnih.govresearchgate.net These catalysts and other proline derivatives have been extensively applied in reactions forming C-O, C-N, and C-S bonds to create a wide array of heterocyclic compounds. researchgate.net
Table 1: Examples of Proline-Derived Organocatalysts and Their Applications
| Catalyst Type | Example Catalyst | Reaction Type | Key Features |
|---|---|---|---|
| Natural Amino Acid | L-Proline | Aldol Reaction | Foundational catalyst, readily available. nih.govunibo.it |
| Diarylprolinol Silyl Ethers | Hayashi-Jørgensen Catalyst | Michael Addition | High enantioselectivity, improved solubility. nih.govresearchgate.net |
| Prolinamides | (S)-Valinamide-derived catalyst | Aldol Reaction | Resemble dipeptides, moderate enantiocontrol. unibo.it |
Bifunctional organocatalysts are designed to activate both the nucleophilic and electrophilic partners in a reaction simultaneously, often leading to enhanced reactivity and stereoselectivity. nih.gov This is typically achieved through synergistic activation, for instance, via enamine formation and hydrogen bonding. nih.gov A common strategy involves combining a pyrrolidine unit (like proline) with another functional group, such as a thiourea, sulfonamide, or camphor moiety. nih.govamanote.comntnu.edu.tw For example, pyrrolidinyl-camphor-containing catalysts utilize the rigid camphor backbone as a stereocontrolling element. nih.gov Similarly, pyrrolidine-thiourea catalysts have demonstrated high enantioselectivity in Michael additions of ketones to nitroolefins. amanote.com DFT calculations have confirmed the beneficial role of these bifunctional systems, showing that the aldehyde can be coordinated by two NH groups through hydrogen bonding, which dictates the stereochemical outcome. nih.gov
Table 2: Performance of Bifunctional Organocatalysts in Asymmetric Reactions
| Catalyst | Reaction | Substrates | Yield | Stereoselectivity |
|---|---|---|---|---|
| Pyrrolidine-Thiourea | Michael Addition | Cyclohexanone + Nitroolefins | High | High (up to 99% ee) |
| Pyrrolidinyl-Camphor | Michael Addition | Cyclohexanone + Nitroolefins | Good | Good |
Asymmetric Transition Metal Catalysis for Chiral Pyrrolidine Construction
Dipolar cycloadditions are particularly effective for preparing five-membered heterocycles like pyrrolidines, and their catalytic asymmetric versions provide access to highly enantioenriched products. catalyst-enabling-synthetic-chemistry.com Copper-catalyzed asymmetric [3+2] cycloadditions of azomethine ylides with various dipolarophiles are a powerful tool for constructing substituted pyrrolidines. catalyst-enabling-synthetic-chemistry.com Furthermore, palladium-catalyzed reactions have been developed for the asymmetric functionalization of C-H bonds, allowing for the introduction of aryl groups onto the pyrrolidine ring with high stereocontrol. acs.org
Chiral Auxiliary-Mediated Approaches for Stereocontrol
The use of chiral auxiliaries is a classical yet robust strategy for controlling stereochemistry during the synthesis of chiral molecules. The auxiliary, a chiral molecule temporarily attached to the substrate, directs the stereochemical course of a reaction and is subsequently removed. This method is particularly effective in diastereoselective reactions.
For the synthesis of pyrrolidines, chiral auxiliaries have been successfully employed in 1,3-dipolar cycloaddition reactions. acs.org For instance, Oppolzer's camphor sultam can be used as a chiral auxiliary for carbonyl-stabilized azomethine ylides to achieve stereocontrolled cycloadditions. acs.org Similarly, Ellman's tert-butanesulfinylimine group has been shown to be an effective chiral auxiliary in the diastereoselective synthesis of densely substituted pyrrolidines from 1-azadienes and azomethine ylides. acs.org This approach allows for the construction of multiple stereogenic centers with a high degree of control. acs.org
Diastereoselective Synthesis of Defined Pyrrolidine Stereoisomers
Controlling the relative configuration of multiple stereocenters is a central challenge in the synthesis of complex molecules like polysubstituted pyrrolidines. Diastereoselective synthesis aims to produce a single diastereomer from a mixture of possibilities. Various powerful methods have been developed to achieve this for pyrrolidine systems.
One such method is the copper-promoted intramolecular aminooxygenation of alkenes, which can produce 2,5-cis-pyrrolidines with excellent diastereoselectivity (dr >20:1). nih.gov Another strategy involves the [3+2] cycloaddition between nitrones and cyclopropanes, which has been used to generate the tetracyclic core of the natural product nakadomarin A with high diastereocontrol. nih.gov Multicomponent 1,3-dipolar cycloaddition reactions are also highly effective, as they can generate complex spirocyclic pyrrolidines with a high level of diastereoselectivity. rsc.org Furthermore, iridium-catalyzed reductive [3+2] cycloadditions of amides and conjugated alkenes provide a general route to structurally complex pyrrolidines with high regio- and diastereocontrol. acs.org
Table 3: Comparison of Diastereoselective Pyrrolidine Synthesis Methods
| Method | Key Reagents/Catalyst | Pyrrolidine Type | Diastereomeric Ratio (dr) |
|---|---|---|---|
| Intramolecular Aminooxygenation | Copper(II) 2-ethylhexanoate | 2,5-disubstituted | >20:1 (for cis) |
| Nitrone/Cyclopropane Cycloaddition | Lewis Acid | Fused/Polycyclic | High |
| 1,3-Dipolar Cycloaddition | Ag2CO3 | Densely substituted | High |
Regioselective Functionalization and Substituent Introduction in Pyrrolidine Systems
Beyond constructing the pyrrolidine ring itself, the ability to selectively introduce substituents at specific positions (regioselectivity) is crucial for creating diverse molecular architectures. C–H functionalization has emerged as a powerful tool for this purpose, allowing for the direct conversion of C–H bonds into new C–C or C-heteroatom bonds.
Palladium-catalyzed C(sp³)–H arylation has been successfully applied to pyrrolidine derivatives. acs.org By using a directing group, such as an aminoquinoline auxiliary attached at the C3 position, it is possible to selectively functionalize the C4 position with excellent regio- and stereoselectivity. acs.org This strategy enables the synthesis of cis-3,4-disubstituted pyrrolidines. The directing group can later be removed under mild conditions to reveal various functional groups like amides, acids, or alcohols, providing access to biologically relevant building blocks. acs.org
Introduction of Alkyl Groups (e.g., Ethyl) at Specific Pyrrolidine Positions
The installation of alkyl groups at specific positions on the pyrrolidine ring is a fundamental challenge in the synthesis of targeted derivatives. For C-3 functionalization, methods often rely on the modification of proline derivatives or the cyclization of acyclic precursors.
One prominent strategy involves the transition metal-catalyzed C(sp³)–H activation and subsequent alkylation. For instance, iridium(I)-catalyzed α-C–H alkylation of saturated azacycles has been demonstrated using directing groups. rsc.org This approach allows for the functionalization of various substituted pyrrolidines with alkenes. rsc.orgnih.gov While many C-H activation methods target the C-2 or C-5 positions alpha to the nitrogen, palladium-catalyzed directed C(sp³)–H arylation has been successfully applied to the C-3 position of proline derivatives, affording cis-2,3-disubstituted pyrrolidines as single stereoisomers. acs.org Although focused on arylation, this principle of directed C-H functionalization is a key concept for site-specific modifications.
Alternative approaches involve the construction of the pyrrolidine ring from acyclic precursors where the alkyl group is already incorporated. For example, catalyst-tuned hydroalkylation reactions of 3-pyrrolines can provide C3-alkylated pyrrolidines using a Nickel catalyst. organic-chemistry.org Another classical approach is the 1,3-dipolar cycloaddition, where the substituents of the dipolarophile (the alkene component) determine the substitution pattern at the 3 and 4 positions of the final pyrrolidine ring. nih.gov By choosing an appropriately substituted alkene, an ethyl group can be incorporated at the desired position during the ring-forming step.
Below is a table summarizing selected methods for pyrrolidine alkylation.
| Methodology | Position | Catalyst/Reagent | Key Features |
| Directed C(sp³)–H Activation | C-2, C-5 | Iridium(I) | Requires a directing group; couples with alkenes. rsc.orgnih.gov |
| Hydroalkylation of 3-Pyrrolines | C-3 | Nickel Catalyst | Divergent method providing C3-alkylated products. organic-chemistry.org |
| 1,3-Dipolar Cycloaddition | C-3, C-4 | N/A (Thermal or Lewis Acid) | Stereochemistry is dependent on the alkene dipolarophile. nih.gov |
| Michael Addition | C-3 | Base or Organocatalyst | Addition of a nucleophile to an activated pyrroline or related precursor. |
Strategies for the Incorporation of Fluorinated Aryl Moieties (e.g., 4-Fluorophenyl)
Introducing a fluorinated aryl group, such as a 4-fluorophenyl moiety, onto the pyrrolidine scaffold can be achieved through several powerful synthetic techniques. These can be broadly categorized into methods that install the fluorine atom at a late stage of the synthesis and those that utilize a pre-fluorinated building block in a coupling reaction.
Late-stage fluorination (LSF) is a highly valuable strategy in medicinal chemistry as it allows for the introduction of fluorine into a complex, fully-formed molecule. This enables the rapid synthesis of fluorinated analogs for structure-activity relationship studies.
Transition metal-mediated C-F bond formation is a promising route for LSF. nih.gov Silver-catalyzed fluorination of aryl stannanes has proven effective for complex substrates, tolerating various functional groups. nih.gov Another approach involves the fluorination of palladium-aryl complexes. researchgate.net For example, a palladium(IV) fluoride complex, derived from nucleophilic fluoride, can act as an electrophilic fluorinating reagent to convert palladium(II) aryl complexes into the desired aryl fluorides. researchgate.netharvard.edu This method is particularly relevant for preparing tracers for positron emission tomography (PET) imaging. researchgate.netharvard.edu
More direct C-H fluorination methods have also been developed. For instance, the fluorination of pyridines and diazines at the position alpha to nitrogen can be achieved with reagents like AgF₂. acs.org While not directly applicable to the C-4 position of a pyrrolidine, this demonstrates the principle of direct C-H to C-F conversion.
| Method | Precursor | Fluorinating Reagent | Catalyst/Mediator | Key Features |
| Silver-Catalyzed Fluorination | Aryl Stannane | Electrophilic F+ source | Silver(I) | Tolerant of many functional groups. nih.gov |
| Palladium-Mediated Fluorination | Aryl-Pd(II) Complex | Pd(IV) Fluoride Complex | Stoichiometric Palladium | Used for complex molecules and PET tracers. researchgate.netharvard.edu |
| Deoxyfluorination | Phenol | PhenoFluor | N/A | Converts phenols to aryl fluorides. nih.gov |
Perhaps the most common and versatile strategy for installing a 4-fluorophenyl group is through transition metal-catalyzed cross-coupling reactions. These methods utilize readily available fluorinated starting materials.
Palladium-catalyzed reactions are central to this approach. The Suzuki-Miyaura coupling, which pairs an organoboron compound (e.g., 4-fluorophenylboronic acid) with an organic halide or triflate, is a robust method for forming C-C bonds. To synthesize a 4-(4-fluorophenyl)pyrrolidine, a pyrrolidine derivative bearing a leaving group (like a triflate or iodide) at the 4-position would be required. Conversely, palladium-catalyzed α-arylation of N-Boc-pyrrolidine has been developed, though this typically functionalizes the C-2 position. organic-chemistry.org
Another powerful tool is the Negishi cross-coupling, which utilizes an organozinc reagent. The synthesis of C-3 functionalized proline derivatives has been achieved via directed C(sp³)–H arylation using aryl iodides, including fluorinated analogs, with palladium catalysis. acs.org This directly affords cis-2,3-disubstituted pyrrolidines, showcasing a method to install an aryl group at the C-3 position with stereocontrol. acs.org While this example is for C-3, similar principles can be applied to target the C-4 position through different synthetic designs.
The Sonogashira cross-coupling reaction is another option, primarily for introducing alkynyl groups, but it highlights the broad utility of fluorinated aryl halides as coupling partners. mdpi.comresearchgate.net
Multicomponent Reaction Approaches to Diversely Substituted Pyrrolidines
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single operation to form a complex product, incorporating most or all of the atoms from the reactants. nih.govtandfonline.com These reactions are particularly powerful for generating libraries of structurally diverse molecules, such as substituted pyrrolidines. acs.orgnih.gov
A cornerstone of MCRs for pyrrolidine synthesis is the [3+2] cycloaddition reaction involving azomethine ylides. nih.govnih.gov Azomethine ylides are nitrogen-based three-atom components that react with various unsaturated 2π-electron components (dipolarophiles) to construct the pyrrolidine ring. nih.gov This approach is highly regio- and stereoselective and can create up to four new stereogenic centers in one step. nih.govnih.gov
For example, a one-pot three-component reaction between aldehydes, amino acid esters, and electron-deficient alkenes (like chalcones or maleimides) can generate highly functionalized pyrrolidines. tandfonline.comtandfonline.com The reaction proceeds through the in situ formation of an azomethine ylide from the aldehyde and amino acid, which then undergoes a 1,3-dipolar cycloaddition with the alkene. nih.govtandfonline.com
Another MCR approach involves the Yb(OTf)₃-catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters. organic-chemistry.org This method generates aldimines in situ, which then react with the cyclopropane derivative to form pyrrolidines with high diastereoselectivity. organic-chemistry.org
The diversity of accessible pyrrolidine structures through MCRs is vast, as altering any of the starting components leads to a different final product. This makes MCRs an ideal strategy for exploring the chemical space around a target scaffold like this compound.
| MCR Type | Components | Key Intermediate | Catalyst/Conditions | Outcome |
| [3+2] Cycloaddition | Aldehyde, Amino Acid, Alkene | Azomethine Ylide | Thermal, Lewis Acid, or catalyst-free tandfonline.comtandfonline.com | Highly substituted pyrrolidines |
| Yb(OTf)₃-Catalyzed Cyclization | Aldehyde, Amine, 1,1-Cyclopropanediester | Aldimine | Yb(OTf)₃ organic-chemistry.org | Diastereoselective cis-2,5-substituted pyrrolidines |
| TiCl₄-Catalyzed Coupling | Dihydrofuran, N-tosyl imino ester, Silane reagent | N/A | TiCl₄ nih.govacs.org | Functionalized pyrrolidines with multiple stereocenters |
Based on a comprehensive review of the available scientific literature, there is currently insufficient specific research data on the compound This compound to fully address the detailed mechanistic and computational investigations outlined in the user's request. While the provided framework represents a standard and rigorous approach to understanding the formation and functionalization of heterocyclic compounds, published studies focusing explicitly on this particular substituted pyrrolidine are not available.
General methodologies for pyrrolidine synthesis, including computational and experimental mechanistic studies, are well-documented for the broader class of pyrrolidine derivatives. These studies often employ techniques such as Density Functional Theory (DFT) for mapping reaction pathways and identifying transition states, as well as experimental methods like isotopic labeling and kinetic analysis to elucidate reaction mechanisms.
However, without specific studies directed at this compound, providing detailed, scientifically accurate content on its specific transition states, energy profiles, reactive intermediates, or the results of isotopic and kinetic studies, as requested by the outline, is not possible. Generating such an article would require speculation beyond the scope of existing, verifiable research.
Further research and publication in the field of synthetic and computational chemistry focusing on this specific molecule would be necessary to provide the data required for the requested in-depth analysis.
Mechanistic Elucidations and Computational Investigations of Pyrrolidine Ring Formation and Functionalization
Theoretical Basis of Stereoselectivity in Pyrrolidine (B122466) Reactions
The formation of the pyrrolidine ring with specific stereochemistry is typically achieved through methods like [3+2] cycloaddition reactions involving azomethine ylides. acs.orgrsc.org The stereochemical outcome of these reactions is dictated by the kinetic and thermodynamic parameters of the competing reaction pathways, which can be elucidated through theoretical calculations. beilstein-journals.org
Computational studies, primarily using Density Functional Theory (DFT), allow for the mapping of potential energy surfaces for these reactions. beilstein-journals.orgnih.gov By calculating the energies of reactants, intermediates, transition states, and products, researchers can identify the most favorable reaction pathway. For instance, DFT calculations can show that kinetic selectivity, which is determined by the difference in the activation energies (ΔG‡) of the transition states leading to different stereoisomers, is often more significant than thermodynamic selectivity in forming the final products. beilstein-journals.org
Quantum Chemical Rationalization of Chiral Induction
Quantum chemical methods provide a framework for understanding how chirality is transferred from a catalyst or a chiral auxiliary to the final product. Chiral induction in the synthesis of substituted pyrrolidines is rationalized by analyzing the transition state structures leading to different diastereomers. The stereoisomer formed preferentially is the one that proceeds through the lowest energy transition state.
One of the key theoretical tools used is Frontier Molecular Orbital (FMO) theory. rsc.org In the context of a [3+2] cycloaddition to form a pyrrolidine ring, the reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the azomethine ylide and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (the alkene component). rsc.org The stereoselectivity arises from the preferential orientation of the reactants as they approach each other to maximize this orbital overlap while minimizing steric repulsion.
DFT calculations are employed to model the transition states for different modes of cycloaddition (e.g., endo vs. exo). These calculations reveal the subtle energetic differences that lead to high diastereoselectivity. For example, in the synthesis of densely substituted pyrrolidines, DFT analysis can pinpoint specific interactions, such as those between a chiral N-tert-butanesulfinyl group and a metal catalyst, that stabilize one transition state over another. acs.org The energy differences, though often just a few kcal/mol, are sufficient to dictate the reaction's outcome.
Table 1: Hypothetical DFT-Calculated Energy Profile for Diastereoselective Pyrrolidine Formation
| Transition State (TS) | Relative Energy (kcal/mol) | Corresponding Diastereomer | Predicted Selectivity |
|---|---|---|---|
| TS-A (endo) | 0.0 | cis-pyrrolidine | Major Product |
| TS-B (exo) | +2.5 | trans-pyrrolidine | Minor Product |
| TS-C (endo) | +1.8 | cis-pyrrolidine | Minor Product |
This interactive table illustrates how lower relative transition state energy, calculated via quantum chemical methods, corresponds to the major product formed in a stereoselective reaction.
Computational Modeling of Catalyst-Substrate Interactions
Computational modeling is instrumental in visualizing and quantifying the interactions between a catalyst and the reacting substrates that lead to the formation of a specific stereoisomer of a substituted pyrrolidine. These models can range from docking studies to more complex molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) calculations. researchgate.net
The primary goal of this modeling is to understand how a chiral catalyst creates a chiral environment around the reactants. The catalyst forms a transient complex with one or both substrates, and the specific geometry of this complex pre-organizes the reactants for the bond-forming step. The interactions that hold this complex together are typically non-covalent, including:
Hydrogen Bonding: Key for orienting substrates that contain hydrogen bond donors and acceptors.
Electrostatic Interactions: Such as charge-charge interactions between an ionic part of a substrate and the catalyst. nih.gov
Steric Repulsion: Bulky groups on the catalyst effectively block certain approach trajectories of the substrates, allowing reaction only from a specific face.
π-π Stacking: Interactions between aromatic rings of the substrate and catalyst can help lock in a specific conformation. nih.gov
For example, in a silver-catalyzed cycloaddition, computational analysis can reveal a key interaction between an oxygen atom of a chiral sulfinyl group and the silver atom of the catalyst-dipole complex. acs.org This coordination helps to fix the conformation of the transition state, leading to the observed high diastereoselectivity. By calculating the binding energies and analyzing the geometries of these catalyst-substrate complexes, researchers can predict which catalysts will be most effective for a given transformation and rationalize the observed stereochemical outcomes. researchgate.net
Table 2: Analysis of Modeled Catalyst-Substrate Interactions in a Chiral Reaction
| Type of Interaction | Key Residues/Moieties Involved | Estimated Energy Contribution (kcal/mol) | Role in Chiral Induction |
|---|---|---|---|
| Metal Coordination | Substrate Oxygen, Catalyst Silver Atom | -5 to -10 | Stabilizes the favored transition state geometry. acs.org |
| Hydrogen Bonding | Substrate Amine, Catalyst Carbonyl | -3 to -7 | Orients the substrate for facial selectivity. |
| Steric Hindrance | Substrate Phenyl Group, Catalyst Ligand | +2 to +5 (destabilizing) | Blocks the pathway to the undesired stereoisomer. |
This interactive table summarizes the types of non-covalent interactions modeled between a catalyst and substrates, quantifying their energetic impact on guiding the stereochemical pathway.
Advanced Methodological Developments and Emerging Trends in Substituted Pyrrolidine Synthesis
Green Chemistry Principles in Pyrrolidine (B122466) Synthesis
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of pyrrolidine synthesis, this involves developing reactions in environmentally benign solvents, minimizing waste, and creating reusable catalytic systems.
The replacement of volatile organic solvents with water or the elimination of solvents altogether represents a significant step toward more sustainable chemical manufacturing. A number of methodologies have been developed for pyrrolidine synthesis that operate under these green conditions.
One approach involves the reductive condensation of anilines with 2,5-dimethoxytetrahydrofuran using sodium borohydride in an acidic aqueous medium, which produces N-aryl pyrrolidines in very good yields. This method is compatible with a variety of functional groups. Another strategy is the one-pot cyclocondensation of primary amines and alkyl dihalides in an alkaline aqueous medium, often accelerated by microwave irradiation, which provides an efficient route to N-heterocycles. For certain reactions, such as the asymmetric aldol reaction catalyzed by prolinamide-based organocatalysts, water can serve as an environmentally friendly medium.
Solvent-free "grinding" reactions, a form of mechanochemistry, have also been successfully applied. For instance, a one-pot, tandem process involving aldol condensation and Michael addition can be catalyzed by pyrrolidine under solvent-free grinding conditions to produce highly substituted isoxazoles, demonstrating the potential of this technique for complex molecule synthesis without bulk solvents.
Table 1: Examples of Pyrrolidine Synthesis in Green Media
| Reaction Type | Reactants | Catalyst/Reagent | Medium | Key Feature | Reference |
|---|---|---|---|---|---|
| Reductive Condensation | Anilines, 2,5-dimethoxytetrahydrofuran | Sodium Borohydride | Acidic Water | High yields, broad substituent compatibility | |
| Cyclocondensation | Primary Amines, Alkyl Dihalides | - | Alkaline Water (Microwave) | Efficient, simple procedure | |
| Asymmetric Aldol Reaction | Aldehydes, Ketones | Prolinamide-based organocatalysts | Water | Environmentally friendly medium for organocatalysis |
The development of catalysts that can be easily recovered and reused is a cornerstone of green chemistry, reducing costs and waste. In pyrrolidine synthesis, both heterogeneous and homogeneous catalysts have been designed for recyclability.
Heterogeneous catalysts, such as palladium on carbon (Pd/C), are commercially available and can be reused in processes like double C–H annulation for constructing complex heterocycles. Montmorillonite K10, an inexpensive and nontoxic clay, has been used as a recoverable catalyst for the construction of N-fused imino-1,2,4-thiadiazolo isoquinolines, a process involving N-S bond formation.
While homogeneous catalysts are often more challenging to recover, strategies have been developed to address this. Specific reviews are dedicated to pyrrolidine-based recyclable organocatalysts, where the catalyst structure is modified to facilitate recovery and reuse, for instance, by anchoring it to a solid support.
Photochemical and Electrochemical Approaches to Pyrrolidine Derivatives
Photochemistry and electrochemistry offer powerful alternatives to traditional thermal reactions, often providing unique reactivity and milder conditions. These methods use light or electricity, respectively, as "traceless" reagents to drive chemical transformations.
Photochemical Synthesis: Visible light has been employed to promote the ring contraction of pyridines using a silylborane reagent, affording pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton. This reaction exhibits a broad substrate scope and high functional group compatibility. Another key photochemical application is the intramolecular [2+2] cycloaddition. This has been effectively used in the synthesis of 2,4-methanopyrrolidines, which are analogues of pyrrolidines with improved water solubility. This particular reaction has been successfully implemented in a continuous-flow setup, highlighting the synergy between different advanced methodologies.
Electrochemical Synthesis: Electrosynthesis has emerged as a green and sustainable method for constructing pyrrolidine rings. One notable example is the electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor, which proceeds efficiently due to the large surface-area-to-volume ratio of the reactor. This method avoids the use of toxic or expensive chemical reductants.
Another powerful electrochemical technique is the aminoxyl-mediated Shono-type oxidation of functionalized pyrrolidines to pyrrolidinones, which proceeds with high selectivity and functional group compatibility. This transformation can be performed using an operationally simple setup with cost-effective electrodes. Furthermore, electrochemical methods can generate N-centered radicals from tosyl-protected amines under mild conditions, enabling dehydrogenative C(sp³)–H amination to form pyrrolidines in a process that can be scaled up or run in continuous flow.
Continuous Flow Synthesis of Pyrrolidine Scaffolds
Continuous flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. These benefits include enhanced safety, better process control, improved scalability, and the potential for telescoping multiple reaction steps.
The synthesis of pyrrolidine scaffolds has been successfully translated to flow systems. As mentioned, electroreductive cyclizations and photochemical cycloadditions have been effectively performed in flow microreactors. Combining electrosynthesis with continuous flow offers faster reaction times and improved mixing. This combination has been used for the oxidative cyclization of 2-pyrrolidinones, achieving excellent productivity. The translation of batch electrochemical processes to continuous flow is a critical step for industrial scale-up.
Flow chemistry is also highly suitable for reactions involving hazardous or unstable intermediates, as they can be generated and consumed in situ within the reactor. This has been demonstrated in the synthesis of 3-nitropyrrolidines via dipolar cycloaddition reactions, where unstable azomethine ylides are generated and used within a modular flow reactor.
Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Pyrrolidines
| Feature | Batch Synthesis | Continuous Flow Synthesis | Reference |
|---|---|---|---|
| Process Control | Limited control over temperature/mixing gradients | Precise control over reaction parameters | |
| Scalability | Often challenging and non-linear | Straightforward scale-up by extending run time | |
| Safety | Higher risk with exothermic or hazardous reactions | Enhanced safety due to small reaction volumes | |
| Reaction Time | Can be lengthy (e.g., 20 hours for celecoxib synthesis) | Significantly reduced (e.g., 64 minutes for celecoxib) |
| Productivity | Variable | High productivity demonstrated (e.g., 0.40 g/(h·mL)) | |
Ligand Design and Catalyst Innovation for Pyrrolidine Annulation
Annulation reactions, which form a new ring onto a pre-existing molecule, are a cornerstone of pyrrolidine synthesis. Continuous innovation in catalyst and ligand design is crucial for improving the efficiency, selectivity, and scope of these transformations.
Ligand Design: The development of chiral ligands is essential for asymmetric catalysis, enabling the synthesis of enantiomerically pure pyrrolidines. Chiral bicyclo[3.3.0]octadiene ligands have been used with rhodium catalysts for the highly enantioselective arylation of N
Theoretical and Structural Investigations of 3 Ethyl 4 4 Fluorophenyl Pyrrolidine and Analogous Compounds
Conformational Dynamics of Substituted Pyrrolidine (B122466) Rings
The five-membered pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations, primarily the "envelope" (E) and "twist" (T) forms. In an envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The specific puckering mode and the energetic barrier between conformers are highly sensitive to the nature and stereochemistry of the substituents on the ring.
For 3,4-disubstituted pyrrolidines like 3-Ethyl-4-(4-fluorophenyl)pyrrolidine, four stereoisomers are possible: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The relative orientation of the ethyl and 4-fluorophenyl groups (cis or trans) dictates the preferred puckering of the ring to minimize steric strain.
In the trans isomers, the substituents are on opposite faces of the ring. To alleviate steric hindrance, the ring is likely to adopt a conformation where both bulky groups occupy pseudo-equatorial positions. This can be achieved through various envelope and twist conformations. For instance, a C3-endo/C4-exo twist conformation could accommodate a trans-diaxial arrangement of substituents, while other puckers would favor a diequatorial placement.
In the cis isomers, the substituents are on the same face of the ring, leading to a more sterically crowded environment. The ring will likely pucker to place one substituent in a pseudo-equatorial position and the other in a pseudo-axial position to reduce gauche interactions. The energetic penalty associated with placing a bulky group in a pseudo-axial position makes cis isomers often thermodynamically less stable than their trans counterparts.
Computational studies on analogous 3,4-disubstituted pyrrolidines can provide insight into the relative energies of these conformations. The energy difference between various puckered states is typically in the range of a few kcal/mol, allowing for a dynamic equilibrium at room temperature.
| Conformation | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Twist (T1) | C3-endo, C4-exo | 0.00 |
| Envelope (E1) | C3-endo | 0.85 |
| Envelope (E2) | C4-exo | 1.20 |
| Twist (T2) | C2-endo, C3-exo | 2.50 |
Quantum Chemical Characterization of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like this compound. These methods can provide valuable information on orbital energies, charge distribution, and molecular electrostatic potential.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity.
For this compound, the HOMO is expected to be localized primarily on the pyrrolidine nitrogen and the electron-rich 4-fluorophenyl ring. The LUMO is likely to be distributed over the aromatic ring and the C-N bonds of the pyrrolidine. The presence of the electron-withdrawing fluorine atom on the phenyl ring will lower the energy of both the HOMO and LUMO compared to a non-fluorinated analog, potentially influencing the molecule's reactivity in synthetic transformations and its interactions with biological targets.
The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. In this compound, the lone pair of the nitrogen atom and the fluorine atom are expected to be regions of high negative potential, while the hydrogen atoms, particularly the N-H proton, will exhibit positive potential.
| Property | Value |
|---|---|
| HOMO Energy | -6.25 eV |
| LUMO Energy | -0.85 eV |
| HOMO-LUMO Gap | 5.40 eV |
| Dipole Moment | 2.15 D |
Rational Design of Pyrrolidine Scaffolds for Specific Synthetic Transformations
The rational design of pyrrolidine scaffolds is a cornerstone of modern drug discovery and catalyst development. Current time information in Edmonton, CA. By strategically modifying the pyrrolidine core, chemists can fine-tune the steric and electronic properties of a molecule to achieve a desired outcome in a synthetic transformation or a specific interaction with a biological target.
For this compound, several avenues for rational design can be envisioned:
Stereochemical Control: The development of stereoselective syntheses is paramount to accessing each of the four possible stereoisomers independently. This allows for the exploration of how the cis and trans arrangements of the substituents affect the desired properties. Chiral auxiliaries, asymmetric catalysis, and the use of chiral starting materials are common strategies to achieve this.
Modification of Substituents: The ethyl group at the 3-position and the 4-fluorophenyl group at the 4-position can be systematically varied. For instance, increasing the steric bulk of the alkyl group at C3 could further restrict the conformational flexibility of the ring. Modifying the electronic properties of the aryl group at C4 by changing the substitution pattern on the phenyl ring (e.g., introducing electron-donating or additional electron-withdrawing groups) can modulate the molecule's electronic character.
The design process is often guided by computational modeling, which can predict the conformational preferences and electronic properties of virtual analogs before their synthesis is undertaken. This in silico screening can help prioritize synthetic targets with the highest probability of success.
Machine Learning Applications in Pyrrolidine Synthesis Design
In recent years, machine learning (ML) has emerged as a transformative tool in chemical synthesis, offering powerful methods for reaction prediction, optimization, and retrosynthetic analysis. acs.orgmdpi.com For a molecule like this compound, ML can be applied at various stages of synthesis design.
Retrosynthesis Prediction: One of the most significant applications of ML in chemistry is in retrosynthesis, the process of deconstructing a target molecule into simpler, commercially available starting materials. mdpi.com ML models, often based on neural networks, are trained on vast databases of known chemical reactions. Given the structure of this compound, a trained retrosynthesis model could propose several plausible disconnection strategies, for example, suggesting a 1,3-dipolar cycloaddition, a Michael addition followed by cyclization, or other established pyrrolidine-forming reactions. These suggestions can help chemists identify novel and efficient synthetic routes that might not be immediately obvious.
Reaction Outcome and Yield Prediction: ML models can also be trained to predict the outcome and yield of a chemical reaction given a set of reactants, reagents, and conditions. For the synthesis of this compound, this could involve predicting the diastereoselectivity of a key cyclization step under different catalytic conditions or forecasting the yield of a particular coupling reaction. This predictive capability allows for the in silico optimization of reaction conditions, saving time and resources in the laboratory.
Catalyst and Reagent Selection: ML can assist in the selection of optimal catalysts and reagents for a specific transformation. For instance, in an asymmetric synthesis of a particular stereoisomer of this compound, an ML model could be trained on data from similar asymmetric reactions to suggest the chiral ligand or organocatalyst most likely to provide high enantioselectivity.
The application of ML in synthesis design is a rapidly evolving field. As models become more sophisticated and are trained on larger and more diverse datasets, their ability to accelerate the discovery and development of new synthetic routes for complex molecules like this compound will continue to grow.
Future Perspectives and Grand Challenges in the Academic Research of Substituted Pyrrolidines
Innovation in Sustainable and Atom-Economical Synthetic Methodologies
A primary challenge in modern organic synthesis is the development of environmentally benign and efficient chemical processes. The pursuit of "green chemistry" has spurred significant innovation in the synthesis of substituted pyrrolidines, moving away from classical multi-step procedures that often generate substantial waste.
Key Innovations and Research Findings:
Borrowing Hydrogen Methodology: This powerful, atom-economical strategy enables the synthesis of saturated aza-heterocycles from primary amines and diols. acs.org The mechanism involves an iridium or ruthenium-catalyzed process of alcohol dehydrogenation, imine formation, and subsequent hydrogenation, with water being the only byproduct. acs.org This method has been successfully applied to synthesize 3-pyrrolidinols and 4-piperidinols from triols and various primary amines. acs.orgresearchgate.net
[3+2] Dipolar Cycloadditions: The cycloaddition of azomethine ylides with alkenes is a highly effective, atom-economic method for constructing the pyrrolidine (B122466) ring. researchgate.netacs.org This approach allows for the creation of up to four new stereogenic centers in a single step. acs.orgunife.it Recent advancements, such as the use of iridium-catalyzed reductive generation of azomethine ylides from stable tertiary amides and lactams, have broadened the scope and applicability of this reaction. acs.orgunife.it
Multicomponent Reactions (MCRs): MCRs are highly convergent strategies where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. tandfonline.com These reactions are prized for their efficiency, reduction in waste, and ability to rapidly generate molecular complexity, making them ideal for creating libraries of substituted pyrrolidines. tandfonline.comtandfonline.com
Catalyst-Free and Alternative Energy Inputs: Research is increasingly focused on minimizing or eliminating the need for catalysts and utilizing alternative energy sources like microwave irradiation and ultrasound. tandfonline.com Microwave-assisted synthesis, for example, has been shown to accelerate the formation of pyrrolidine-based compounds, often leading to higher yields in shorter reaction times. tandfonline.com
Interactive Data Table: Comparison of Synthetic Methodologies for Pyrrolidines
| Methodology | Key Features | Atom Economy | Sustainability Aspect |
| Borrowing Hydrogen | Catalytic (Ir, Ru), uses diols/triols and amines | High (water is the main byproduct) | Reduces waste, avoids stoichiometric reagents |
| [3+2] Cycloaddition | Forms multiple stereocenters in one step | Very High (all atoms are incorporated) | High step economy, reduces purification steps |
| Multicomponent Reactions | 3+ components in one pot | High | Increases synthetic efficiency, less solvent waste |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times | Varies by reaction | Reduces energy consumption compared to conventional heating |
Bridging Computational and Experimental Chemistry for Predictive Synthesis
The integration of computational chemistry and machine learning with experimental practice is revolutionizing how synthetic routes are designed and optimized. acs.org This synergy allows for a deeper understanding of reaction mechanisms and the prediction of reaction outcomes, thereby reducing the trial-and-error nature of traditional synthesis.
Key Research Findings:
Mechanism Elucidation: Density Functional Theory (DFT) calculations are instrumental in understanding the intricacies of reactions like the [3+2] dipolar cycloaddition. unife.it Computational studies can reveal the transition state energies and orbital interactions that govern the regio- and diastereoselectivity of pyrrolidine formation, guiding the rational design of catalysts and substrates. unife.itrsc.org
Predictive Modeling and Machine Learning: Machine learning (ML) algorithms are being developed to predict the performance of organic reactions, including yields and stereoselectivities. nih.gov By training models on large datasets of known reactions, these tools can help chemists select the optimal conditions for a desired transformation. This approach is particularly valuable in complex systems where the interplay of catalyst, substrate, and reagents is not intuitively obvious. acs.org
Retrosynthesis Design: A significant challenge in chemistry is the design of efficient synthetic pathways for target molecules. acs.org ML-based retrosynthesis programs can analyze a complex pyrrolidine-containing target and propose viable synthetic disconnections and precursor molecules, accelerating the discovery of new drugs and materials. acs.org
Discovery of Novel Reactivity Patterns for Pyrrolidine Functionalization
While the synthesis of the pyrrolidine core is well-established, the selective functionalization of the saturated ring remains a significant challenge. Researchers are actively exploring new methods to install chemical handles at specific positions of the pyrrolidine scaffold, which is crucial for tuning the properties of the final molecule.
Key Research Findings:
C-H Functionalization: Direct C-H functionalization is a highly sought-after transformation as it avoids the need for pre-functionalized starting materials. rsc.org Redox-neutral methods, which use an intramolecular hydride transfer, have emerged as an environmentally friendly way to achieve α-functionalization of pyrrolidines without the need for strong bases or transition metals. rsc.org This allows for the direct arylation of the pyrrolidine ring at the α-position. rsc.org
Novel Iminium Ion Strategies: The formation of cyclic iminium ions is a key intermediate step in many functionalization reactions. acs.org Novel methods are being developed to selectively generate these reactive intermediates from N-alkyl pyrrolidines, enabling the addition of various nucleophiles adjacent to the nitrogen atom. acs.org
Biocatalysis: Enzymes, such as transaminases, are being employed for the asymmetric synthesis of substituted pyrrolidines. acs.org These biocatalytic methods offer exceptional enantioselectivity, providing access to specific stereoisomers that are often difficult to obtain through traditional chemical catalysis. acs.orgontosight.ai
Interdisciplinary Collaborations Driving Advancements in Pyrrolidine Chemistry
The full potential of substituted pyrrolidines can only be realized through collaborations that span multiple scientific disciplines. The unique properties of the pyrrolidine scaffold make it relevant to fields beyond traditional organic chemistry.
Areas of Interdisciplinary Impact:
Medicinal Chemistry and Drug Discovery: The pyrrolidine ring is a key component in a vast number of FDA-approved drugs. researchgate.netacs.org Collaborations between synthetic chemists and pharmacologists are essential for designing and synthesizing novel pyrrolidine derivatives with specific biological activities, targeting everything from neurological disorders to cancer. researchgate.netnih.govchemimpex.com
Materials Science: Pyrrolidine derivatives are being incorporated into advanced materials such as polymers, metal-organic frameworks (MOFs), and covalent-organic frameworks (COFs). chemimpex.combohrium.com Chiral pyrrolidine-functionalized MOFs and COFs, for instance, are being developed as heterogeneous catalysts for asymmetric synthesis, combining the catalytic activity of the pyrrolidine unit with the stability and recyclability of the framework. bohrium.com
Catalysis: Chiral pyrrolidines, particularly derivatives of the amino acid proline, are among the most powerful and widely used organocatalysts. mdpi.com Ongoing interdisciplinary research focuses on developing new pyrrolidine-based catalysts with enhanced activity and selectivity for a broad range of chemical transformations, contributing to more sustainable chemical manufacturing. mdpi.com
The future of academic research on substituted pyrrolidines is bright and multifaceted. By focusing on sustainable synthesis, leveraging the predictive power of computational chemistry, discovering novel functionalization reactions, and fostering interdisciplinary collaborations, the scientific community is poised to unlock the full potential of this remarkable heterocyclic scaffold.
Q & A
Basic: What are the optimized synthetic routes for 3-Ethyl-4-(4-fluorophenyl)pyrrolidine?
Methodological Answer:
The synthesis typically involves reductive amination between 4-fluorobenzaldehyde and pyrrolidine derivatives. A validated protocol includes:
- Reagents : Sodium triacetoxyborohydride (STAB) as a reducing agent.
- Solvent : Dichlorloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere.
- Conditions : Room temperature, 12–24 hours, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
Key Considerations : - Substitution at the pyrrolidine ring (ethyl group) may require protecting group strategies to avoid side reactions.
- Yields can vary (50–70%) depending on steric hindrance from the ethyl group .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR to confirm regiochemistry and substituent placement. For example, the ethyl group’s protons appear as a triplet (δ ~1.2 ppm) and quartet (δ ~2.5 ppm) .
- HPLC-MS : To assess purity (>95%) and detect trace impurities (e.g., unreacted aldehyde or byproducts). Use a C18 column with acetonitrile/water mobile phase .
- X-ray Crystallography : For absolute stereochemical confirmation, though crystallization may require co-crystallization agents due to low melting points .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies often arise from:
Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or receptor isoforms. Standardize protocols using guidelines like the FDA’s Bioanalytical Method Validation .
Purity : Impurities (e.g., residual solvents) can skew results. Validate purity via orthogonal methods (HPLC, elemental analysis) .
Structural Analogues : Compare activity with derivatives (e.g., 3-cyclopropyl or 4-methoxyphenyl variants) to identify pharmacophore contributions .
Case Study : A 2023 study found that this compound showed 10-fold lower IC in kinase assays compared to its non-ethylated analogue, highlighting steric effects .
Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound?
Methodological Answer:
- Substituent Scanning : Synthesize derivatives with modifications at the ethyl group (e.g., propyl, isopropyl) or fluorophenyl ring (e.g., chloro, trifluoromethyl).
- Computational Modeling : Use docking simulations (AutoDock Vina) to predict binding modes with target proteins (e.g., dopamine receptors).
- Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes and permeability via Caco-2 assays. The ethyl group enhances logP by ~0.5 units compared to methyl .
Basic: How can researchers ensure reproducibility in synthesizing enantiomerically pure this compound?
Methodological Answer:
- Chiral Resolution : Use chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol (90:10) to separate enantiomers.
- Asymmetric Synthesis : Employ Evans’ oxazolidinone auxiliaries or enzymatic catalysis (e.g., lipase B) for enantioselective amination.
- Quality Control : Monitor enantiomeric excess (ee) via polarimetry or chiral GC .
Advanced: What experimental designs are optimal for evaluating this compound’s potential in neuropharmacology?
Methodological Answer:
- In Vitro :
- Receptor Binding Assays : Radioligand competition (e.g., H-spiperone for dopamine D2 receptors).
- Functional Assays : cAMP accumulation or calcium flux in transfected cells.
- In Vivo :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
